Cas no 686770-65-0 (N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide)

N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide
- Acetamide, N-(4-nitrophenyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-
-
- インチ: 1S/C20H16N4O4S2/c25-17(21-13-6-8-15(9-7-13)24(27)28)12-30-20-22-16-10-11-29-18(16)19(26)23(20)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,21,25)
- InChIKey: VGZHNHRSMJIDKX-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C([N+]([O-])=O)C=C1)(=O)CSC1N(C2=CC=CC=C2)C(=O)C2SCCC=2N=1
じっけんとくせい
- 密度みつど: 1.52±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 12.11±0.70(Predicted)
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0579-0049-2mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-25mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-30mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-4mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-100mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-2μmol |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-5mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-15mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-50mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0579-0049-10mg |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide |
686770-65-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide 関連文献
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Weiping Li,Long Li,Shenguang Ge,Xianrang Song,Lei Ge,Mei Yan,Jinghua Yu Chem. Commun., 2013,49, 7687-7689
-
Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
-
7. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamideに関する追加情報
Recent Advances in the Study of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 686770-65-0)
In recent years, the compound N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS: 686770-65-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its thienopyrimidinone core and acetamide side chain, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential clinical applications.
The synthesis of N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves a multi-step process, starting with the condensation of 2-aminothiophene-3-carboxylate derivatives with phenyl isocyanate to form the thienopyrimidinone scaffold. Subsequent sulfanylation with 2-chloro-N-(4-nitrophenyl)acetamide yields the target compound. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against several kinase targets, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). These kinases play critical roles in cell cycle regulation and neurodegenerative diseases, respectively. In vitro studies using cancer cell lines demonstrated that the compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent. Additionally, its ability to modulate GSK-3β activity highlights its relevance in Alzheimer's disease research.
Further investigations into the compound's mechanism of action have employed molecular docking and dynamics simulations. These computational studies indicate that the compound binds to the ATP-binding site of CDKs and GSK-3β, stabilizing inactive conformations and preventing phosphorylation of downstream substrates. The nitro group on the phenyl ring and the thienopyrimidinone core are critical for these interactions, as confirmed by structure-activity relationship (SAR) studies.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed. Recent preclinical studies have explored prodrug strategies and nanoparticle-based delivery systems to enhance its pharmacokinetic profile. For instance, encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has shown improved solubility and sustained release in animal models.
In conclusion, N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide represents a versatile scaffold with significant therapeutic potential. Ongoing research aims to refine its pharmacological properties and explore its applications in oncology and neurodegenerative diseases. Collaborative efforts between chemists, biologists, and clinicians will be essential to advance this compound toward clinical trials.
686770-65-0 (N-(4-nitrophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)acetamide) 関連製品
- 2230804-02-9(1-(carboxy)pyrrolidin-3-yl acetate)
- 1236764-10-5(4-(3,3,3-Trifluoro-propoxy)-phenylamine)
- 1482206-52-9(4-(2,2,2-Trifluoro-1,1-dimethylethyl)benzenemethanol)
- 2172279-12-6(2-(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylacetamido}ethyl)sulfanylacetic acid)
- 4378-55-6(5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid)
- 1361733-64-3(2-Cyano-3-(trifluoromethoxy)pyridine-5-acetonitrile)
- 1806156-87-5(3-(Fluoromethyl)-4-hydroxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1862643-97-7(2-Pyrazinemethanol, α-(2-amino-1-methylethyl)-)
- 874903-67-0(Benzenethiol, 2-iodo-5-methoxy-, potassium salt)
- 1321835-35-1(2-phenoxy-N-(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)



